

Foreword: Situating 4-Nitrohippuric Acid in Modern Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Nitrohippuric acid**

Cat. No.: **B145952**

[Get Quote](#)

4-Nitrohippuric acid, also known as N-(4-Nitrobenzoyl)glycine, is a nitrated derivative of hippuric acid. While its parent compound, hippuric acid, is a well-documented metabolite linked to dietary intake and gut microbiome activity, **4-Nitrohippuric acid** presents a unique profile due to the introduction of a nitro group.^{[1][2]} This modification significantly alters its electronic and chemical properties, making it a compound of interest for various research applications, from its potential role as a specialized biomarker to its use as a building block in synthetic chemistry. This guide provides a comprehensive technical overview, synthesizing its chemical properties, analytical methodologies, and biological context to empower researchers in their scientific endeavors.

Core Physicochemical & Structural Characteristics

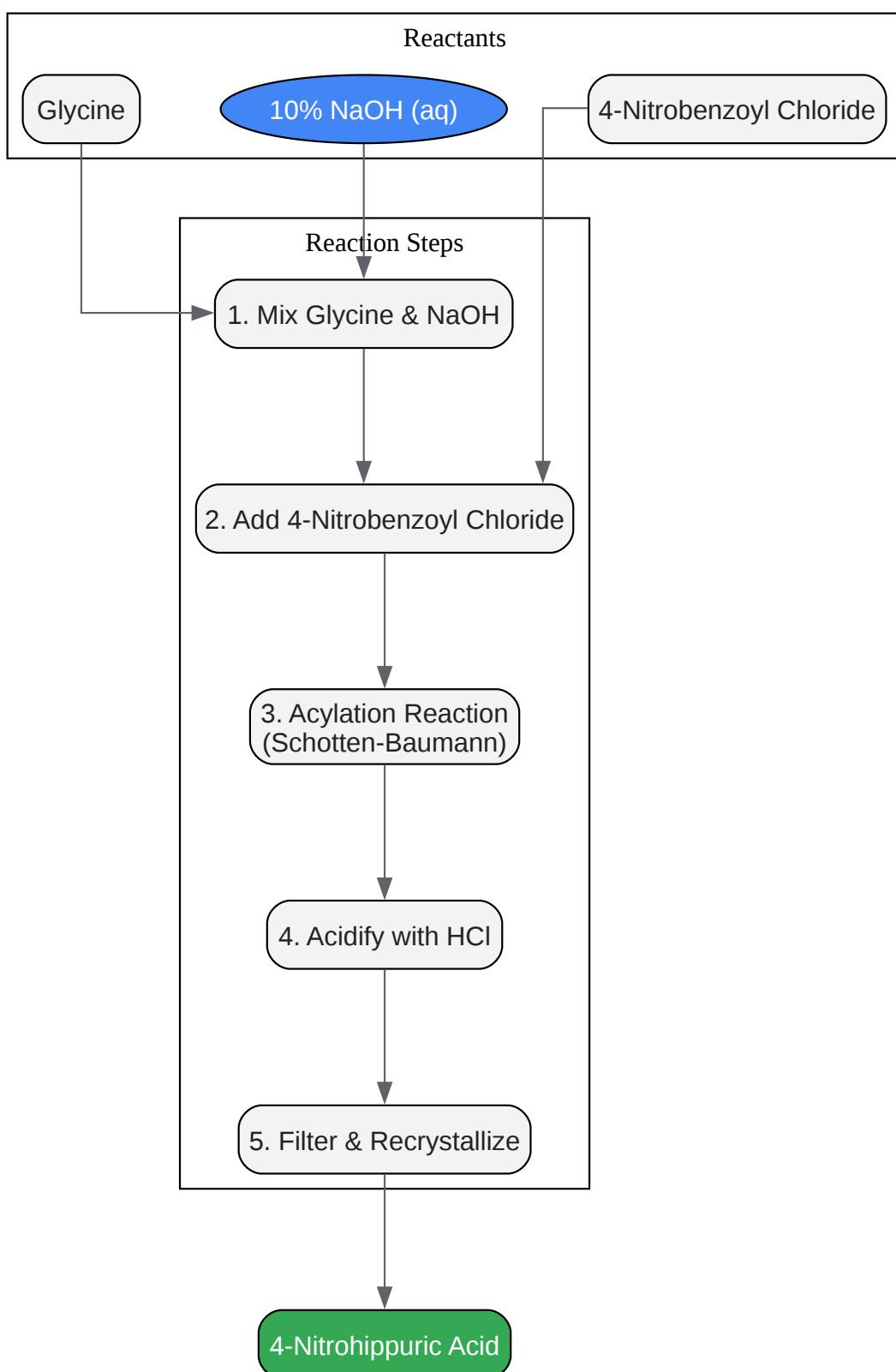
4-Nitrohippuric acid is a yellow, granular or powdered solid.^{[3][4]} Its chemical identity is defined by a 4-nitrobenzoyl group attached to the amino acid glycine. This structure imparts both acidic (carboxylic acid) and amide functionalities, alongside the reactive nitro group.^[5]

Table 1: Key Physicochemical Properties of **4-Nitrohippuric Acid**

Property	Value	Source(s)
CAS Number	2645-07-0	[4][6]
Molecular Formula	C ₉ H ₈ N ₂ O ₅	[4][5]
Molecular Weight	224.17 g/mol	[4]
Appearance	Yellow powder or granules	[3][4][6]
Melting Point	131-133 °C	[3][7][8]
Solubility	Slightly soluble in water (1 to 5 mg/mL at 22.2°C)	[4][6]
IUPAC Name	2-[(4-nitrobenzoyl)amino]acetic acid	[4]
SMILES	C1=CC(=CC=C1C(=O)NCC(=O)O)[O-]	[4]
InChIKey	XCMUCRMMVDSVEL-UHFFFAOYSA-N	[4]

Synthesis and Chemical Reactivity

The synthesis of **4-Nitrohippuric acid** is analogous to the classic Schotten-Baumann reaction used for preparing amides, including its parent compound, hippuric acid.[9][10] The reaction involves the acylation of glycine with 4-nitrobenzoyl chloride under basic conditions.


Causality in Synthesis: The Role of pH

The use of a base (e.g., 10% NaOH solution) is critical for two reasons. First, it deprotonates the amino group of glycine, increasing its nucleophilicity to facilitate the attack on the electrophilic carbonyl carbon of the acid chloride. Second, it neutralizes the HCl generated as a byproduct of the reaction, driving the equilibrium towards product formation.

General Synthesis Protocol

- Dissolution: Glycine is dissolved in a 10% aqueous sodium hydroxide solution.

- Acylation: 4-Nitrobenzoyl chloride is added to the glycine solution.
- Reaction: The mixture is vigorously agitated. The reaction proceeds until the characteristic smell of the acid chloride dissipates, indicating its consumption.
- Precipitation: The solution is then acidified with concentrated HCl. This protonates the carboxylate group, causing the less water-soluble **4-Nitrohippuric acid** to precipitate out of the solution.
- Purification: The crude product is collected via filtration, washed with water, and can be further purified by recrystallization from boiling water.[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **4-Nitrohippuric acid**.

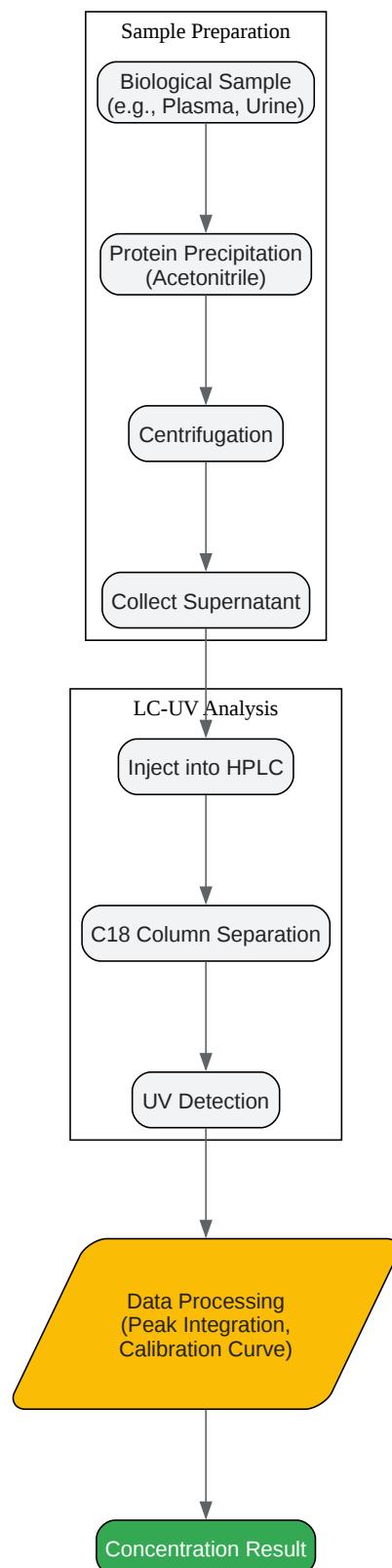
Reactivity Profile

4-Nitrohippuric acid is a nitrated amide and a carboxylic acid.^{[3][4]} In aqueous solutions, it behaves as a weak acid. The amide group is relatively stable but can be hydrolyzed under strong acidic or basic conditions. The combustion of this compound can produce toxic mixed oxides of nitrogen (NO_x).^{[3][6]} The nitroarene moiety makes it a potential candidate for various chemical transformations, including reduction of the nitro group to an amine, which would yield 4-Aminohippuric acid, a compound used in renal function diagnostics.^{[5][11]}

Analytical Methodologies

Accurate quantification and identification of **4-Nitrohippuric acid** are crucial for research and development. Methodologies often employed for its structural analogs, such as 4-Aminohippuric acid and hippuric acid, are directly applicable.^{[11][12][13]} These primarily include chromatography coupled with various detection techniques.

Chromatographic Analysis: HPLC-UV


High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely accessible method for quantifying hippuric acid derivatives in various matrices.

Step-by-Step HPLC-UV Protocol (Adapted from similar compounds)

- Sample Preparation (Biological Matrix):
 - For plasma/serum: To a 50 µL sample, add 150 µL of acetonitrile to precipitate proteins.
[\[11\]](#)
 - Vortex the mixture for 1 minute, then centrifuge at >10,000 x g for 10 minutes.
[\[11\]](#)
 - Carefully transfer the supernatant to an injection vial.
 - For urine: Dilute the sample as needed with the mobile phase to bring it within the linear range of the assay.
[\[11\]](#)
- HPLC System and Conditions:
 - Column: A C18 reverse-phase column is commonly effective.
[\[13\]](#)

- Mobile Phase: An isocratic mobile phase consisting of an acidic buffer (e.g., 20mM potassium phosphate, pH adjusted to ~3.0) and an organic modifier like acetonitrile is a good starting point.[14] The ratio is optimized to achieve good resolution and peak shape (e.g., 82:18 v/v).[11] Rationale: The acidic pH suppresses the ionization of the carboxylic acid group, increasing its retention on the nonpolar C18 stationary phase.
- Flow Rate: 1.0 mL/min.[11]
- Detector: UV detector set at a wavelength appropriate for the nitroaromatic chromophore (typically around 270-280 nm).

- Quantification:
 - Prepare a series of calibration standards of **4-Nitrohippuric acid** in the same matrix as the samples.
 - Inject the processed standards and samples into the HPLC system.
 - Construct a calibration curve by plotting the peak area against the concentration of the standards.
 - Determine the concentration of **4-Nitrohippuric acid** in the samples from the calibration curve.[11]

[Click to download full resolution via product page](#)

Caption: A typical workflow for the analysis of **4-Nitrohippuric acid**.

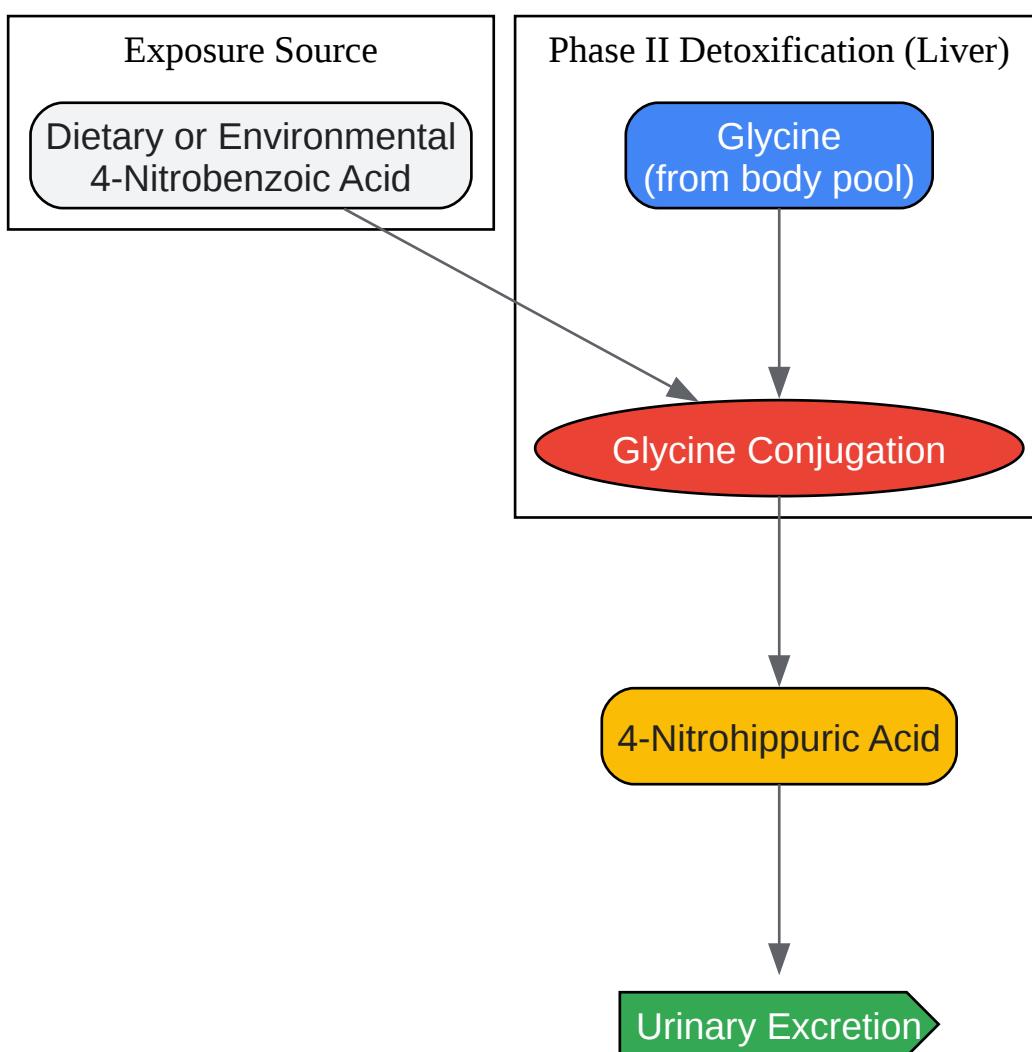
Advanced Methods: LC-MS/MS

For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method. It offers lower limits of quantification (LOQ), often in the sub- $\mu\text{g/mL}$ range.[\[12\]](#)

Table 2: Comparison of Analytical Techniques for Hippuric Acid Analogs

Method	Matrix	Limit of Quantification (LOQ)	Key Advantage	Source(s)
LC-MS/MS	Rat Plasma	0.1 $\mu\text{g/mL}$	High Sensitivity & Selectivity	[12]
LC-MS/MS	Human Plasma & Urine	0.2 mg/L	High Sensitivity & Selectivity	[12]
HPLC-UV	Human Plasma	0.5 mg/L	Robustness & Accessibility	[12]

Spectroscopic Characterization


Standard spectroscopic techniques are used to confirm the structure of **4-Nitrohippuric acid**.

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the glycine and 4-nitrobenzoyl moieties.[\[4\]](#)[\[15\]](#)
- Infrared (IR) Spectroscopy: IR spectra show characteristic absorption bands for the functional groups present, such as N-H stretching (amide), C=O stretching (amide and carboxylic acid), and N-O stretching (nitro group).[\[4\]](#)[\[16\]](#)
- Mass Spectrometry (MS): MS provides the molecular weight and fragmentation patterns, which help confirm the compound's identity.[\[4\]](#)[\[16\]](#)[\[17\]](#)

Biological Relevance and Applications

Metabolic Context

4-Nitrohippuric acid is described as a metabolite of the amino acid glycine.^{[5][18]} Its parent, hippuric acid, is a product of phase II detoxification, where benzoic acid (derived from dietary polyphenols or environmental exposures like toluene) is conjugated with glycine in the liver for excretion.^{[9][19]} The presence of **4-Nitrohippuric acid** could therefore signify exposure to 4-nitrobenzoic acid or related nitroaromatic compounds.

[Click to download full resolution via product page](#)

Caption: Potential metabolic pathway leading to **4-Nitrohippuric acid** formation.

Potential as a Biomarker

Derivatives of hippuric acid are valuable biomarkers. For example, 4-hydroxyhippuric acid is a biomarker for exposure to dietary polyphenols, and hippuric acid itself has been proposed as a biomarker for fruit and nut intake.^{[2][19]} By extension, **4-Nitrohippuric acid** holds potential as a specific biomarker for exposure to nitroaromatic compounds, which are prevalent in industrial chemicals, explosives, and some pharmaceuticals.

Role in Drug Development

The nitroarene core is a feature in several approved drugs, including the antibiotic pretomanid and the anti-cancer agent flutamide.^[20] The nitro group often plays a crucial role in the mechanism of action, frequently through bioreduction to reactive intermediates in target cells. While **4-Nitrohippuric acid** itself is not a drug, its structure serves as a relevant chemical entity for researchers studying the metabolism, activity, and safety of nitro-containing drug candidates.

Safety, Handling, and Storage

While not classified as a hazardous substance under GHS, standard laboratory precautions should always be observed when handling **4-Nitrohippuric acid**.

Table 3: Safety and Handling Guidelines

Aspect	Recommendation	Source(s)
Personal Protective Equipment (PPE)	Wear protective gloves, clothing, and eye/face protection. Handle in a well-ventilated area.	[21][22]
First Aid (Eyes)	Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.	[21]
First Aid (Skin)	Wash off immediately with plenty of water for at least 15 minutes.	[21]
First Aid (Inhalation)	Remove to fresh air. Seek medical attention if symptoms occur.	[21]
First Aid (Ingestion)	Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.	[21]
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place.	[6][21]
Disposal	Dispose of in accordance with applicable local and national regulations.	

Conclusion and Future Directions

4-Nitrohippuric acid (CAS 2645-07-0) is a well-defined chemical compound with established physical properties and straightforward synthesis. Its primary value to the scientific community lies in its potential application as a specific biomarker for exposure to nitroaromatic compounds and as a tool for studying the metabolism of nitro-containing xenobiotics. The analytical

methods for its quantification are robust and adaptable from established protocols for similar molecules.

Future research could focus on validating its use as a biomarker in clinical or occupational health settings, exploring its metabolic fate in greater detail, and investigating its potential biological activities, given the prevalence of the nitro group in pharmacologically active molecules.

References

- **4-Nitrohippuric acid** | C9H8N2O5 | CID 17549. (n.d.). PubChem, National Institutes of Health.
- **4-nitrohippuric acid** (C9H8N2O5). (n.d.). PubChemLite.
- Pero, R. W. (2010). Health consequences of catabolic synthesis of hippuric acid in humans. *Current Clinical Pharmacology*.
- Hippuric acid. (n.d.). Wikipedia.
- Pegg, R. B., Rybarczyk, A., & Amarowicz, R. (n.d.). DETERMINATION OF HIPPURIC ACID BY RP-HPLC USING TWO DIFFERENT ANALYTICAL COLUMNS. *Polish Journal of Food and Nutrition Sciences*.
- AIM: TO SYNTHESIZE HIPPURIC ACID (BENZOYL GLYCINE). (n.d.). An experimental handbook for pharmacy students.
- Socaciu, C., et al. (2023). Quantitative, Targeted Analysis of Gut Microbiota Derived Metabolites Provides Novel Biomarkers of Early Diabetic Kidney Disease in Type 2 Diabetes Mellitus Patients. National Institutes of Health.
- Product information, **4-Nitrohippuric acid**. (n.d.). P&S Chemicals.
- 4-Hydroxyhippuric Acid. (n.d.). Rupa Health.
- 4-Hydroxyhippuric acid | C9H9NO4 | CID 151012. (n.d.). PubChem, National Institutes of Health.
- Uric Acid as a Potential Peripheral Biomarker for Disease Features in Huntington's Patients. (2020, March 4). *Frontiers in Molecular Biosciences*.
- The Role of Purine Metabolism and Uric Acid in Postnatal Neurologic Development. (n.d.). MDPI.
- Urinary Hippuric Acid as a Sex-Dependent Biomarker for Fruit and Nut Intake Raised from the EAT-Lancet Index and Nuclear Magnetic Resonance Analysis. (2025, May 23). National Institutes of Health.
- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison.

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). MDPI.
- [Quantitative determination of hippuric acid in urine using high pressure liquid chromatography]. (n.d.). PubMed.
- mobile phase question for separating organic acid. (2011, August 17). Chromatography Forum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Health consequences of catabolic synthesis of hippuric acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary Hippuric Acid as a Sex-Dependent Biomarker for Fruit and Nut Intake Raised from the EAT-Lancet Index and Nuclear Magnetic Resonance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-NITROHIPPURIC ACID | 2645-07-0 [chemicalbook.com]
- 4. 4-Nitrohippuric acid | C9H8N2O5 | CID 17549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 2645-07-0: N-4-nitrobenzoylglycine | CymitQuimica [cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. 4-NITROHIPPURIC ACID CAS#: 2645-07-0 [m.chemicalbook.com]
- 8. 2645-07-0 | CAS DataBase [m.chemicalbook.com]
- 9. Hippuric acid - Wikipedia [en.wikipedia.org]
- 10. globalconference.info [globalconference.info]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 14. mobile phase question for separating organic acid - Chromatography Forum [chromforum.org]

- 15. 4-NITROHIPPURIC ACID(2645-07-0) 1H NMR [m.chemicalbook.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. PubChemLite - 4-nitrohippuric acid (C9H8N2O5) [pubchemlite.lcsb.uni.lu]
- 18. 4-Nitrohippuric acid | 2645-07-0 | FN71140 | Biosynth [biosynth.com]
- 19. 4-Hydroxyhippuric Acid | Rupa Health [rupahealth.com]
- 20. mdpi.com [mdpi.com]
- 21. assets.thermofisher.com [assets.thermofisher.com]
- 22. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Foreword: Situating 4-Nitrohippuric Acid in Modern Research]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b145952#4-nitrohippuric-acid-cas-2645-07-0\]](https://www.benchchem.com/product/b145952#4-nitrohippuric-acid-cas-2645-07-0)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com